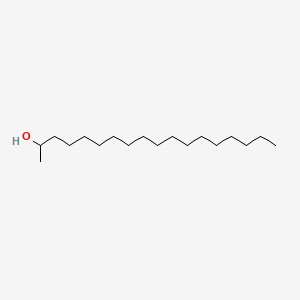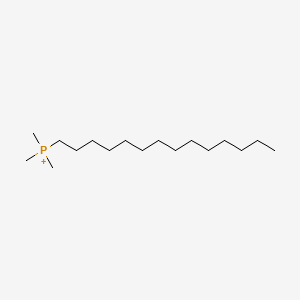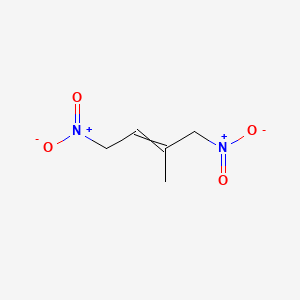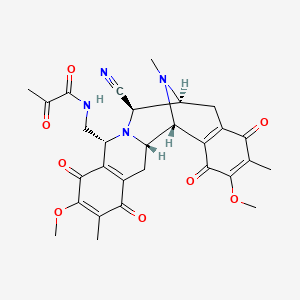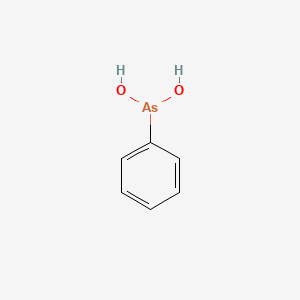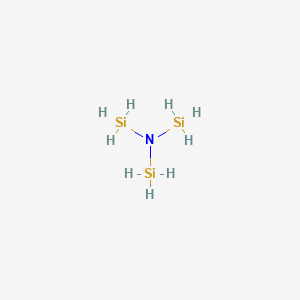
三硅胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisilylamine, also known as Trisilylamine, is a useful research compound. Its molecular formula is H9NSi3 and its molecular weight is 107.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trisilylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trisilylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Trisilylamine has several applications in scientific research, including:
Biology: Trisilylamine is used in the synthesis of various biomolecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drug delivery systems and as a reagent in pharmaceutical research.
作用机制
- Trisilylamine (TSA) is a silylamine precursor commonly used in the deposition of silicon nitride (SiNx) thin films via atomic layer deposition (ALD) .
- Downstream effects include film thickness control, conformal coverage, and improved wet etch resistance .
- TSA’s low-temperature growth (<300 °C) enables SiNx deposition without damaging underlying substrates .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Trisilylamine plays a significant role in biochemical reactions, particularly in the synthesis of silicon-based materials. It interacts with various enzymes and proteins, facilitating the formation of silicon nitride films. The compound’s high reactivity is attributed to the presence of Si–N bonds, which are weaker and more reactive compared to other silylamine precursors . This reactivity allows trisilylamine to effectively participate in biochemical processes, enhancing the properties of the resulting materials.
Cellular Effects
Trisilylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, promoting or inhibiting specific biochemical pathways. For instance, trisilylamine has been shown to affect the expression of genes involved in silicon metabolism, thereby impacting cellular activities .
Molecular Mechanism
At the molecular level, trisilylamine exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The Si–N bonds in trisilylamine facilitate its binding to specific proteins and enzymes, modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trisilylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that trisilylamine remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environments may lead to degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of trisilylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
Trisilylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into silicon-based materials. The compound’s presence can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for optimizing the use of trisilylamine in biochemical applications .
Transport and Distribution
Within cells and tissues, trisilylamine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity. The efficient transport and distribution of trisilylamine are essential for its effective use in various applications .
Subcellular Localization
Trisilylamine’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its biochemical effects, depending on the cellular context .
准备方法
Synthetic Routes and Reaction Conditions: Trisilylamine can be synthesized through several methods. One common method involves the reaction of monochlorosilane with ammonia. This reaction is highly exothermic and produces trisilylamine along with ammonium chloride as a by-product . The reaction can be represented as follows: [ 3 \text{H}_3\text{SiCl} + 4 \text{NH}_3 \rightarrow \text{N(SiH}_3\text{)}_3 + 3 \text{NH}_4\text{Cl} ]
Another method involves the thermal decomposition of perhydropolysilazane under an oxygen-free or low-oxygen atmosphere .
Industrial Production Methods: In industrial settings, trisilylamine is often produced using gas-phase synthesis. This involves the use of a reactor vessel with inlets for gaseous reactants and an inert gas. The reactants are injected into the reactor, where they undergo a series of reactions to form trisilylamine .
化学反应分析
Types of Reactions: Trisilylamine undergoes various chemical reactions, including:
Oxidation: Trisilylamine can be oxidized to form silicon dioxide and nitrogen gas.
Reduction: It can be reduced to form silane and ammonia.
Substitution: Trisilylamine can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide and nitrogen gas.
Reduction: Silane and ammonia.
Substitution: Halogenated derivatives of trisilylamine.
相似化合物的比较
Trimethylamine: (CH₃)₃N
Disilylamine: (SiH₃)₂NH
Hexamethyldisilazane: (CH₃)₃SiNHSi(CH₃)₃
Trisilylamine’s unique properties, such as its high reactivity and stability, make it a valuable compound in various scientific and industrial applications.
属性
InChI |
InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJXMPCFODQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([SiH3])([SiH3])[SiH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9NSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13862-16-3 |
Source


|
| Record name | Silanamine, N,N-disilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the molecular formula and weight of trisilylamine?
A1: Trisilylamine has a molecular formula of N(SiH3)3 and a molecular weight of 149.35 g/mol.
Q2: What spectroscopic data is available for characterizing trisilylamine?
A2: Researchers commonly use Raman, infrared (IR) [], 13C, 15N, and 29Si NMR spectroscopy [] to characterize trisilylamine. These techniques provide information about its structure, bonding, and vibrational modes. For example, Raman spectroscopy has been used to investigate the planarity of the NSi3 skeleton in trisilylamine [].
Q3: Is trisilylamine compatible with common solvents?
A3: Trisilylamine is soluble in various organic solvents, including diethyl ether and petroleum ether. This solubility makes it easier to handle and utilize in solution-based processes.
Q4: Can trisilylamine be used as a reagent in chemical reactions?
A4: While trisilylamine itself is not a catalyst, it can participate in specific reactions. For example, it reacts with iodosilane to yield trisilylamine []. It does not react with carbon dioxide, carbon disulfide, or carbon oxysulfide under standard conditions [].
Q5: How is trisilylamine used in materials science?
A5: Trisilylamine is a promising precursor for the deposition of silicon nitride (SiNx) thin films using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) [, , , ] and Atomic Layer Deposition (ALD) [, , ].
Q6: Have computational methods been used to study trisilylamine?
A6: Yes, semi-empirical molecular orbital calculations were used to determine the standard molar enthalpy of formation for trisilylamine. These calculations also helped assess the thermodynamic feasibility of silicon nitride formation from trisilylamine and ammonia []. Density Functional Theory (DFT) calculations were used to study the adsorption and reaction energies of a novel silylamine precursor, derived from trisilylamine, with a silicon nitride surface [].
Q7: How do structural modifications of trisilylamine affect its properties?
A7: Research shows that substituting the hydrogen atoms in trisilylamine with other groups, such as methyl or phenyl groups, can significantly alter its reactivity and stability [, ]. For instance, replacing SiH3 groups with dimethylaminomethylsilyl or trimethylsilyl groups was explored to enhance the thermal stability of trisilylamine for PEALD applications []. Similarly, tris(disilanyl)amine (TDSA) displayed higher reactivity and yielded denser SiNx films with superior wet etch resistance compared to trisilylamine in PEALD, attributed to weaker Si–N bonds, higher molecular polarity, and reactive Si–Si bonds [].
Q8: What safety precautions should be taken when handling trisilylamine?
A8: Trisilylamine should be handled with care, like many other chemicals used in research laboratories. While specific SHE regulations are not mentioned in the provided abstracts, it is crucial to consult the material safety data sheet (MSDS) and follow appropriate laboratory safety protocols.
Q9: What are the potential advantages of using trisilylamine for SiNx deposition compared to other precursors?
A9: Trisilylamine is a promising alternative to conventional SiNx precursors like silane due to its lower hazard potential []. Additionally, as a carbon-free precursor, it mitigates the risk of carbon contamination in the deposited films, a critical factor for semiconductor manufacturing [, ]. Its ability to achieve high-quality SiNx films at relatively low temperatures further adds to its appeal for various applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B1208155.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
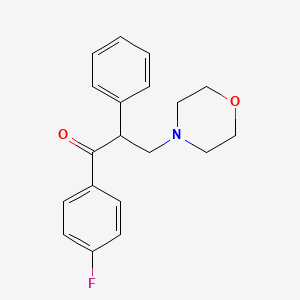
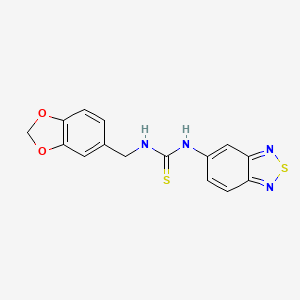
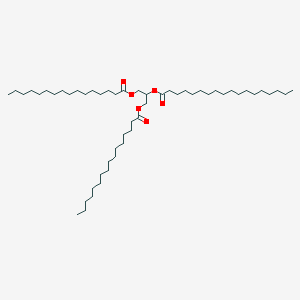
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
